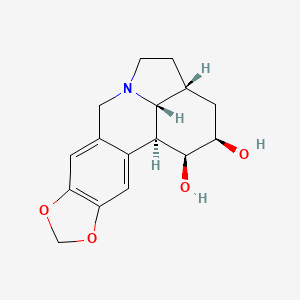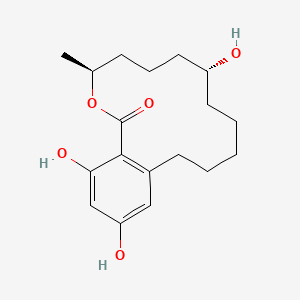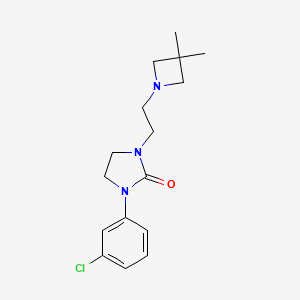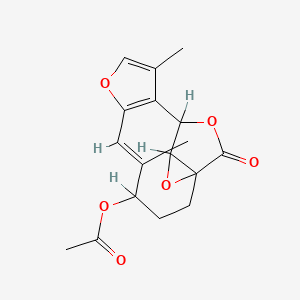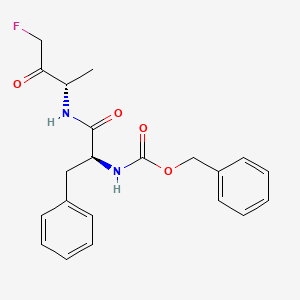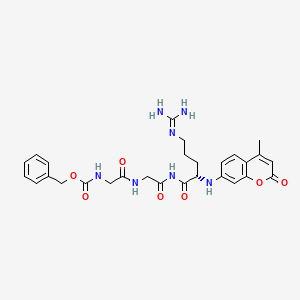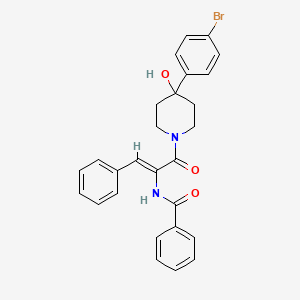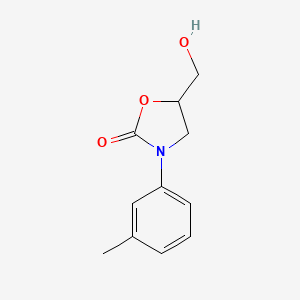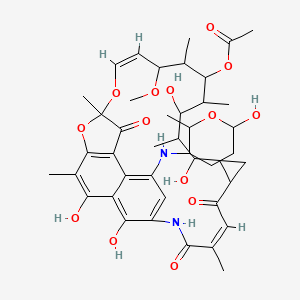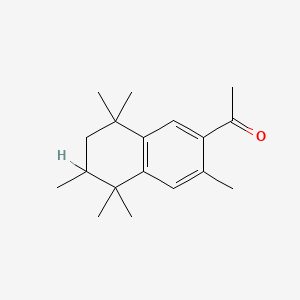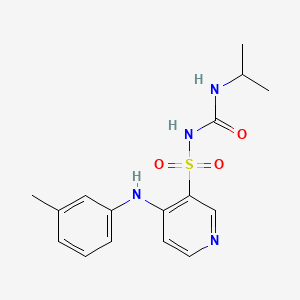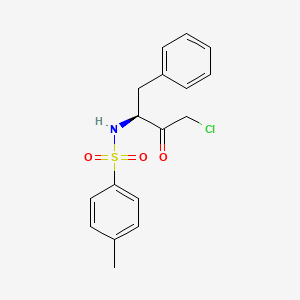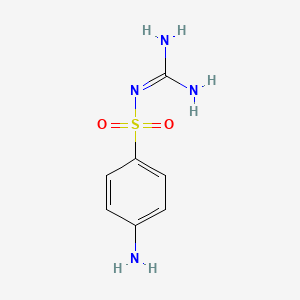
Sulfaguanidin
Übersicht
Beschreibung
Sulfaguanidin ist ein Sulfonamid-Antibiotikum, das zur Klasse der organischen Verbindungen gehört, die als Benzolsulfonamide bekannt sind. Es ist ein Guanidinderivat von Sulfanilamid und wird hauptsächlich in der Veterinärmedizin eingesetzt. This compound wird nur schlecht aus dem Magen-Darm-Trakt resorbiert, was es für die Behandlung von Bazillendysenterie und anderen Darminfektionen geeignet macht .
Wissenschaftliche Forschungsanwendungen
Sulfaguanidin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
Sulfaguanidin übt seine Wirkung aus, indem es das Enzym Dihydropteroatsynthase in Bakterien hemmt, wodurch die Synthese von Dihydrofolat blockiert wird. Diese Hemmung verhindert, dass die Bakterien Folat synthetisieren, das für ihr Wachstum und ihre Replikation unerlässlich ist . Sulfonamide, einschließlich this compound, sind sowohl gegen grampositive als auch gegen gramnegative Bakterien wirksam .
Biochemische Analyse
Biochemical Properties
Sulfaguanidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The structure of Sulfaguanidine includes several active fragments: aniline, sulfonic, and guanidine . These fragments are believed to be responsible for its physiological activity .
Molecular Mechanism
Sulfaguanidine exerts its effects at the molecular level through various mechanisms. It has binding interactions with biomolecules, can inhibit or activate enzymes, and cause changes in gene expression . The sulfonamide group in Sulfaguanidine is the preferred protonation site in a solution .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sulfaguanidine change over time. Studies have shown that under UV and electron beam irradiation, Sulfaguanidine undergoes significant transformation . The conversion of Sulfaguanidine under electron beam irradiation for up to 1 min was more than 80%, compared with UV radiation .
Vorbereitungsmethoden
Sulfaguanidin kann durch verschiedene Verfahren synthetisiert werden. Eine übliche Methode beinhaltet die Reaktion von Guanidinnitrat mit N-Acetylsulfanilylchlorid. Der Prozess umfasst die folgenden Schritte :
Herstellung von Guanidinnitrat:
Herstellung von Chlorsulfonsäure: Konzentrierte Schwefelsäure wird erhitzt, um Schwefeltrioxid zu erhalten, das mit Chlorwasserstoffgas zu Chlorsulfonsäure reagiert.
Reaktion mit Acetanilid: Acetanilid wird der Chlorsulfonsäure zugesetzt und das Gemisch wird gerührt und erhitzt, um die Reaktion durchzuführen.
Bildung von N-Acetylsulfanilylchlorid: Das Reaktionsgemisch wird abgekühlt und Wasser wird zugegeben, um die Chlorsulfonsäure zu zersetzen, gefolgt von Erhitzen und Rühren, um das Produkt zu kristallisieren.
Abschlussreaktion: Guanidinnitrat wird in Wasser gelöst und N-Acetylsulfanilylchlorid wird zugegeben. Der pH-Wert wird unter Verwendung von flüssiger Natronlauge eingestellt und die Lösung wird abgekühlt, um this compound zu erhalten.
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: This compound kann an Substitutionsreaktionen teilnehmen, bei denen die Sulfonamidgruppe durch andere funktionelle Gruppen ersetzt werden kann.
Oxidation und Reduktion: This compound kann Oxidations- und Reduktionsreaktionen eingehen, obwohl spezifische Details zu diesen Reaktionen begrenzt sind.
Analyse Chemischer Reaktionen
Sulfaguanidine undergoes various chemical reactions, including:
Substitution Reactions: Sulfaguanidine can participate in substitution reactions, where the sulfonamide group can be replaced by other functional groups.
Oxidation and Reduction: Sulfaguanidine can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Complexation: Sulfaguanidine can form complexes with other molecules, which can affect its physiological activity and luminescent properties.
Vergleich Mit ähnlichen Verbindungen
Sulfaguanidin ähnelt anderen Sulfonamid-Antibiotika wie Sulfadiazin und Sulfisoxazol. es ist einzigartig in seiner schlechten Resorption aus dem Magen-Darm-Trakt, was es besonders effektiv zur Behandlung von Darminfektionen macht . Weitere ähnliche Verbindungen sind:
Sulfadiazin: Wird zur Behandlung einer Vielzahl von bakteriellen Infektionen eingesetzt und hat eine bessere Resorption als this compound.
Sulfisoxazol: Ein weiteres Sulfonamid-Antibiotikum mit ähnlichen antibakteriellen Eigenschaften, aber unterschiedlicher Pharmakokinetik.
Die einzigartigen Eigenschaften und Anwendungen von this compound machen es zu einer wertvollen Verbindung sowohl in der wissenschaftlichen Forschung als auch in der medizinischen Behandlung.
Eigenschaften
IUPAC Name |
2-(4-aminophenyl)sulfonylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2S/c8-5-1-3-6(4-2-5)14(12,13)11-7(9)10/h1-4H,8H2,(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBKOPJOKNSWSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023609 | |
| Record name | Sulfaguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID856017 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
57-67-0 | |
| Record name | Sulfaguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfaguanidine [INN:BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfaguanidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13726 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | sulfaguanidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757861 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | sulfaguanidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14041 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, 4-amino-N-(aminoiminomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfaguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfaguanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAGUANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15XQ8043FN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Sulfaguanidine is a sulfonamide antibiotic that exerts its bacteriostatic effect by competitively inhibiting the synthesis of dihydrofolic acid. It achieves this by interfering with the utilization of para-aminobenzoic acid (PABA) by bacteria. [] This inhibition disrupts the synthesis of folic acid, a crucial coenzyme for bacterial growth and multiplication. []
A: Unlike bacteria, mammalian cells cannot synthesize folic acid and rely on dietary sources. [] Therefore, Sulfaguanidine's inhibitory action on folic acid synthesis is specific to bacteria and does not harm mammalian cells.
A: Blocking folic acid synthesis inhibits the formation of purines and pyrimidines, essential components of DNA and RNA. [] This disruption halts bacterial cell division and growth, ultimately leading to bacteriostasis. []
A: Sulfaguanidine has the molecular formula C₇H₁₀N₄O₂S and a molecular weight of 214.24 g/mol. []
A: Sulfaguanidine exhibits characteristic absorption bands in both infrared and ultraviolet-visible spectra. [, ] These spectral features are essential for identifying and quantifying the compound in various matrices.
A: Research indicates that adding dry feces from drug-free animals to the diet of rats treated with sulfonamides, including Sulfaguanidine, can significantly improve their growth rate. [] This suggests a complex interaction between the drug, gut microbiota, and host metabolism.
ANone: The current research on Sulfaguanidine primarily focuses on its antimicrobial activity and does not provide conclusive evidence for its direct involvement in catalytic processes.
A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the structural changes of Sulfaguanidine upon conversion to its azanion form. [] These studies provide insights into the electronic distribution and bonding characteristics of the molecule.
A: Modifications to the N′-substituted group of Sulfaguanidine can significantly influence its potency and spectrum of activity. [] For instance, compounds with varying N′-substitutions exhibit different levels of inhibition against gram-negative intestinal bacilli. []
A: Studies in rats indicate that Sulfaguanidine exhibits significantly higher bioavailability in neonates compared to adults. [] This difference is attributed to the enhanced absorption capacity of the immature gastrointestinal tract in newborns. []
ANone: As with all pharmaceutical compounds, handling and disposal of Sulfaguanidine should adhere to established safety guidelines and regulations. It's crucial to consult relevant safety data sheets and regulatory bodies for specific information.
A: Sulfaguanidine exhibits poor absorption from the gastrointestinal tract in adult rats but is efficiently absorbed by the immature intestines of neonates. [] Following intravenous administration in adult rats, its elimination follows a two-compartment open model. []
A: Research suggests that the effectiveness of Sulfaguanidine is not solely dependent on its blood concentration. [] Factors such as gut microbiota composition and host metabolism play a significant role in its activity. []
A: Various animal models, including rats, mice, rabbits, and chickens, have been employed to investigate the efficacy and toxicity of Sulfaguanidine. [, , , ] These models provide insights into the drug's pharmacokinetics, pharmacodynamics, and potential side effects.
A: Yes, clinical studies have been conducted to assess the efficacy of Sulfaguanidine in treating conditions like Asiatic cholera and bacillary dysentery. [, ] These studies highlight its potential therapeutic benefits in specific infectious diseases.
A: Bacterial resistance to Sulfaguanidine can arise from various mechanisms, including mutations in the enzymes involved in folic acid synthesis and increased production of PABA. [] These adaptations allow bacteria to circumvent the drug's inhibitory action.
A: While generally considered safe, Sulfaguanidine, like other sulfonamides, can cause adverse effects such as nausea, vomiting, headache, and skin rashes. [, ] Prolonged administration can lead to more severe complications, including blood dyscrasias. []
ANone: The provided research papers primarily focus on Sulfaguanidine's antimicrobial activity, pharmacokinetics, and toxicity. Further investigations are necessary to explore these specific aspects comprehensively.
A: Several other classes of antibiotics, including penicillins, cephalosporins, tetracyclines, and fluoroquinolones, can serve as alternatives to Sulfaguanidine. [] The choice of antimicrobial agent depends on factors such as the infecting organism, severity of infection, patient characteristics, and potential side effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



